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Compound of Interest

Compound Name: XMD15-44

Cat. No.: B15583122 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
XMD15-44 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein

Kinase Kinase Kinase Kinase 4 (MAP4K4). As a member of the Ste20-like kinase family,

MAP4K4 is implicated in a variety of cellular processes, including inflammation, cell migration,

and metabolism. The inhibition of MAP4K4 by XMD15-44 presents a promising therapeutic

strategy for a range of diseases, including cancer and cardiometabolic disorders. This

document provides a comprehensive overview of the chemical structure, physicochemical

properties, biological activity, and mechanism of action of XMD15-44, based on the pioneering

work of Wang et al. in their 2014 publication, "Fragment-based identification and optimization of

a class of potent pyrrolo[2,1-f][1][2][3]triazine MAP4K4 inhibitors."

Chemical Structure and Properties
XMD15-44, referred to as compound 44 in the primary literature, belongs to the pyrrolo[2,1-f][1]

[2][3]triazine class of kinase inhibitors. Its chemical identity and key properties are summarized

below.
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Property Value

IUPAC Name

4-amino-6-(1-methyl-1H-pyrazol-4-yl)-N-(pyridin-

2-ylmethyl)pyrrolo[2,1-f][1][2][3]triazine-5-

carboxamide

Molecular Formula C19H18N8O

Molecular Weight 386.41 g/mol

SMILES
CN1C=C(C=N1)C2=C(C(=O)NCC3=CC=CC=N

3)C4=CN=CN4C2=N

Appearance White to off-white solid

Biological Activity and Mechanism of Action
XMD15-44 is a highly potent inhibitor of MAP4K4, demonstrating significant activity in both

biochemical and cellular assays. Its mechanism of action involves the direct binding to the ATP-

binding pocket of the MAP4K4 kinase domain, thereby preventing the phosphorylation of its

downstream substrates.

In Vitro Activity
The inhibitory activity of XMD15-44 against MAP4K4 was determined through rigorous in vitro

kinase assays.

Assay Type IC50 (nM)

MAP4K4 Enzymatic Assay 2.5

Cellular Assay (p-JNK) 150

Signaling Pathway
XMD15-44 effectively blocks the MAP4K4-mediated signaling cascade. A primary downstream

effect of MAP4K4 inhibition is the reduction of JNK phosphorylation.
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Caption: Inhibition of MAP4K4 by XMD15-44 blocks downstream signaling.

Pharmacokinetic Properties
Pharmacokinetic studies in mice have demonstrated that XMD15-44 possesses favorable in

vivo properties, including good oral bioavailability and exposure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b15583122?utm_src=pdf-body-img
https://www.benchchem.com/product/b15583122?utm_src=pdf-body
https://www.benchchem.com/product/b15583122?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Route Value Units

Clearance (CL) IV 25 mL/min/kg

Volume of Distribution

(Vss)
IV 2.8 L/kg

Half-life (t1/2) IV 1.2 h

Oral Bioavailability (F) PO 75 %

Cmax PO (30 mg/kg) 2.5 µM

AUC PO (30 mg/kg) 10 µM*h

Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize

XMD15-44.

MAP4K4 Enzymatic Assay
Objective: To determine the in vitro inhibitory potency of XMD15-44 against the MAP4K4

enzyme.

Methodology:

Recombinant human MAP4K4 enzyme was incubated with the substrate (e.g., myelin basic

protein) and ATP in a kinase assay buffer.

XMD15-44 was added at varying concentrations.

The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes.

The amount of phosphorylated substrate was quantified using a suitable method, such as

ADP-Glo™ Kinase Assay (Promega).

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic

equation.
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Caption: Workflow for the MAP4K4 enzymatic assay.

Cellular p-JNK Assay
Objective: To assess the ability of XMD15-44 to inhibit MAP4K4 signaling in a cellular context.

Methodology:

Cells endogenously expressing MAP4K4 (e.g., HEK293 cells) were seeded in 96-well plates.

Cells were treated with various concentrations of XMD15-44 for 1 hour.

MAP4K4-mediated JNK phosphorylation was stimulated (e.g., with a relevant agonist or by

overexpression of MAP4K4).

Cells were lysed, and the levels of phosphorylated JNK (p-JNK) and total JNK were

determined by a sensitive immunoassay, such as an AlphaScreen® SureFire® assay.

The ratio of p-JNK to total JNK was calculated, and IC50 values were determined from the

dose-response curve.

In Vivo Pharmacokinetic Study
Objective: To evaluate the pharmacokinetic profile of XMD15-44 in mice.

Methodology:

A cohort of mice was administered XMD15-44 either intravenously (IV) or orally (PO) at a

defined dose.

Blood samples were collected at various time points post-dosing.

Plasma was isolated from the blood samples.
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The concentration of XMD15-44 in the plasma samples was quantified using a validated LC-

MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

Pharmacokinetic parameters (CL, Vss, t1/2, F, Cmax, AUC) were calculated using standard

non-compartmental analysis software.

Conclusion
XMD15-44 is a well-characterized, potent, and selective inhibitor of MAP4K4 with favorable

drug-like properties. Its ability to modulate the MAP4K4 signaling pathway makes it a valuable

tool for preclinical research and a promising lead compound for the development of novel

therapeutics targeting diseases driven by aberrant MAP4K4 activity. The data and protocols

presented in this guide provide a solid foundation for researchers and drug development

professionals to further investigate the therapeutic potential of XMD15-44 and other MAP4K4

inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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